molecular formula C11H16O2 B7780923 6-Acetyl-3,5,5-trimethylcyclohex-2-en-1-one

6-Acetyl-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B7780923
M. Wt: 180.24 g/mol
InChI Key: CIPBNUHJZOLSBV-UHFFFAOYSA-N
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Description

6-Acetyl-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C11H16O2. It is a derivative of cyclohexenone and is characterized by the presence of an acetyl group at the 6th position and three methyl groups at the 3rd, 5th, and 5th positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-acetyl-3,5,5-trimethylcyclohex-2-en-1-one involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetyl-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-acetyl-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the acetyl group at the 6th position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

6-acetyl-3,5,5-trimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-5-9(13)10(8(2)12)11(3,4)6-7/h5,10H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPBNUHJZOLSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(C1)(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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